molecular formula C21H17N5O4S2 B11387020 1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387020
M. Wt: 467.5 g/mol
InChI Key: QGQKOLRAOMBTIJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable dicarbonyl compound.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled together using appropriate coupling agents and conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-yl)phenyl]-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxylate

Uniqueness

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17N5O4S2

Molecular Weight

467.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H17N5O4S2/c1-14-2-6-16(7-3-14)26-12-10-18(27)19(24-26)20(28)23-15-4-8-17(9-5-15)32(29,30)25-21-22-11-13-31-21/h2-13H,1H3,(H,22,25)(H,23,28)

InChI Key

QGQKOLRAOMBTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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